Ac-PSMA-trillium

PSMA-targeted alpha therapy PSA response clinical efficacy comparison

Ac-PSMA-Trillium, also designated BAY 3563254, is an investigational targeted alpha therapy (TAT) composed of a high-affinity prostate-specific membrane antigen (PSMA) inhibitor, an engineered albumin-binding domain, and the macrocyclic chelator macropa stably complexed with actinium-225. The construct is specifically designed to prolong plasma residence time, enhance tumor uptake and retention, and reduce off-target accumulation in salivary glands relative to earlier PSMA radioligands.

Molecular Formula C107H158AcIN17O34S-2
Molecular Weight 2612.5 g/mol
Cat. No. B12372815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-PSMA-trillium
Molecular FormulaC107H158AcIN17O34S-2
Molecular Weight2612.5 g/mol
Structural Identifiers
SMILESC.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)[O-].[Ac]
InChIInChI=1S/C106H156IN17O34S.CH4.Ac/c107-81-23-19-78(20-24-81)10-7-18-94(125)108-32-4-2-15-89(100(133)134)117-96(127)31-42-144-51-59-152-62-64-154-66-68-156-70-71-157-69-67-155-65-63-153-60-52-145-44-35-109-98(130)87(116-95(126)30-41-143-50-58-151-61-57-150-49-40-124-77-93(120-121-124)80-11-8-12-83(72-80)114-104(141)110-33-5-3-16-90(101(135)136)118-105(142)119-91(102(137)138)27-28-97(128)129)14-1-6-34-111-106(159)115-82-25-21-79(22-26-82)29-43-158-86-73-85(113-92(74-86)103(139)140)76-123-38-47-148-55-53-146-45-36-122(37-46-147-54-56-149-48-39-123)75-84-13-9-17-88(112-84)99(131)132;;/h8-9,11-13,17,19-26,72-74,77,87,89-91H,1-7,10,14-16,18,27-71,75-76H2,(H,108,125)(H,109,130)(H,116,126)(H,117,127)(H,128,129)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H2,110,114,141)(H2,111,115,159)(H2,118,119,142);1H4;/p-2/t87-,89-,90-,91-;;/m0../s1
InChIKeyPMPGZCBHECIXAI-UHMIPYPOSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to Ac-PSMA-Trillium (BAY 3563254) – A Next-Generation 225Ac-Labeled PSMA-Targeted Alpha Therapy for mCRPC Research and Clinical Development


Ac-PSMA-Trillium, also designated BAY 3563254, is an investigational targeted alpha therapy (TAT) composed of a high-affinity prostate-specific membrane antigen (PSMA) inhibitor, an engineered albumin-binding domain, and the macrocyclic chelator macropa stably complexed with actinium-225 [1]. The construct is specifically designed to prolong plasma residence time, enhance tumor uptake and retention, and reduce off-target accumulation in salivary glands relative to earlier PSMA radioligands [2]. First-in-human clinical data from the ongoing Phase I PAnTHa study (NCT06217822) have been presented, providing a quantitative basis for differentiation from currently approved and investigational PSMA-targeted agents [3].

Why Ac-PSMA-Trillium Cannot Be Interchanged with Other PSMA-Targeted Alpha or Beta Radioligands: A Pharmacokinetic and Safety Rationale


PSMA-targeted radioligands differ fundamentally in their targeting-vector pharmacokinetics, albumin-binding properties, chelator stability, and off-target biodistribution. Ac-PSMA-Trillium incorporates a customized albumin-binding moiety that extends plasma residence time and increases the tumor-to-salivary-gland therapeutic index—a property not shared by non-albumin-binding agents such as 177Lu-PSMA-617 or 225Ac-PSMA-617 [1]. The macropa chelator enables efficient and stable 225Ac complexation at room temperature, whereas DOTA-based chelators require elevated temperatures and may exhibit different in vivo stability profiles [2]. Substituting an alternative PSMA ligand—even one labeled with the same isotope—introduces unpredictable changes in tumor retention, normal-organ dosimetry, and the incidence of dose-limiting xerostomia, which can alter both safety monitoring requirements and clinical trial logistics [3].

Head-to-Head and Cross-Study Quantitative Evidence Differentiating Ac-PSMA-Trillium from Close Analogs in Prostate Cancer Theranostics


PSA50 Response Rate at Recommended Phase I Dose vs. 177Lu-PSMA-617 (VISION Trial Benchmark)

At the recommended dose for expansion (125 kBq/kg), 225Ac-PSMA-Trillium achieved a PSA50 response rate of 83% and a PSA90 response rate of 67% in the Phase I PAnTHa study [1]. By comparison, the landmark Phase III VISION trial reported a PSA50 response rate of 46% for 177Lu-PSMA-617 plus standard of care, while the TheraP trial reported 66% . This represents a 1.8-fold higher PSA50 rate versus VISION and a 1.26-fold higher rate versus TheraP. Additionally, the overall response rate (RECIST) at the recommended dose was 71% for 225Ac-PSMA-Trillium [1].

PSMA-targeted alpha therapy PSA response clinical efficacy comparison

Salivary Gland Toxicity Profile vs. 225Ac-PSMA-617: Absence of Grade 3–4 Xerostomia

In the PAnTHa Phase I trial, xerostomia was observed in 86% of patients receiving 225Ac-PSMA-Trillium, but in 56% of all patients it was limited to grade 1; no grade 3 or 4 xerostomia adverse events were reported at any dose level up to 150 kBq/kg [1]. In contrast, in a published series of 53 patients treated with 225Ac-PSMA-617, grade I–II xerostomia was reported in 81% (43/53), and severe xerostomia has been described as a dose-limiting toxicity for this class of agents [2]. The engineered albumin-binding moiety of 225Ac-PSMA-Trillium is specifically designed to reduce salivary gland uptake, and Phase 0 imaging with 111In-PSMA-Trillium confirmed reduced uptake and relatively fast washout from salivary glands [3].

xerostomia salivary gland toxicity 225Ac-PSMA safety

Tumor Uptake and Retention: Prolonged Tumor Residence Time Enabled by Albumin-Binding Pharmacokinetic Design

Preclinical biodistribution of 225Ac-PSMA-Trillium demonstrated a slow pharmacokinetic profile consistent with its albumin-binding property: 5% ID/g remained in blood at 24 hours, and tumor accumulation peaked at approximately 20% ID/g after 5–7 days [1]. Tumor penetration was homogeneous within 15 minutes of injection, and strong tumor retention was observed over time [1]. In contrast, non-albumin-binding PSMA ligands such as 177Lu-PSMA-617 exhibit faster blood clearance and lower tumor AUC; the predecessor compound 177Lu-RPS-072 (the 177Lu-labeled precursor to the Trillium scaffold) was shown to have significantly enhanced tumor AUC and tumor-to-kidney ratio compared with any small molecule investigated in the LNCaP xenograft model [2].

biodistribution albumin binding tumor dosimetry

Treatment Completion and Tolerability vs. 177Lu-PSMA-617: Higher Proportion of Patients Completing All Planned Cycles

In the PAnTHa Phase I dose-escalation cohort (n=50 patients across four dose levels), 80% of patients completed all four planned cycles of 225Ac-PSMA-Trillium, and no dose-limiting toxicities were observed at any dose level up to 150 kBq/kg [1]. In comparison, in the VISION trial of 177Lu-PSMA-617, completion of all six planned cycles was 48.7% in the subgroup not receiving concomitant ARPIs [2]. Additionally, only 6% of patients in the PAnTHa study discontinued treatment due to adverse events, and there were no treatment-related deaths [1].

treatment adherence completion rate tolerability comparison

Macropa Chelator Stability: 225Ac Complexation at Room Temperature vs. DOTA-Based Chelators Requiring Elevated Temperatures

225Ac-PSMA-Trillium utilizes the eighteen-membered macrocyclic chelator macropa, which enables efficient complexation of 225Ac at room temperature within 5 minutes and demonstrates high stability in human serum for over 8 days [1]. DOTA-based chelators, used in compounds such as 225Ac-PSMA-617, typically require elevated temperatures (80–95 °C) for efficient radiolabeling, which can complicate GMP manufacturing and may compromise heat-sensitive targeting vectors [2]. The macropa chelator was conjugated to the PSMA/albumin-binding ligand RPS-070 and radiolabeled with 225Ac within 20 minutes at room temperature, showing high in vivo stability [3].

225Ac chelation macropa radiolabeling efficiency

Post-Lutetium Efficacy Signal vs. 225Ac-PSMA-I&T: PSA Response in Patients with Prior 177Lu-PSMA Exposure

The PAnTHa Phase I study includes a dose-expansion cohort (Group C) specifically enrolling patients who have received prior 177Lu-PSMA therapy, designed to address the post-lutetium sequencing question [1]. While mature data from this cohort are not yet reported, the overall PAnTHa population included patients with prior taxane and ARPI exposure, and the 83% PSA50 rate at the recommended dose compares favorably with the 45% (5/11) PSA50 response rate reported for 225Ac-PSMA-I&T in patients with prior 177Lu-PSMA treatment [2]. For 225Ac-PSMA-617, a >50% PSA decline was achieved in 91% of a 53-patient series, though the proportion with prior 177Lu exposure was not stratified [3].

post-lutetium setting PSA response after 177Lu-PSMA treatment sequencing

High-Impact Research and Procurement Scenarios for Ac-PSMA-Trillium Based on Quantitative Differentiation Evidence


Clinical Trial Design for Alpha vs. Beta Emitter Comparison in mCRPC with Mandated Salivary Gland Monitoring

Investigators designing a randomized Phase II trial comparing targeted alpha therapy (225Ac-PSMA-Trillium) against beta therapy (177Lu-PSMA-617) can leverage the differentiated safety profile: 0% grade 3–4 xerostomia for Trillium [1] versus well-documented grade 1–2 xerostomia in >80% of patients with 225Ac-PSMA-617 and up to 78% with 177Lu-PSMA-617 [2]. The 83% PSA50 rate at the recommended Trillium dose compared with 46% (VISION) for 177Lu-PSMA-617 provides a quantitative efficacy benchmark for statistical power calculations .

GMP Radiopharmacy Adoption: Justifying Macropa-Based Room-Temperature Labeling Over DOTA-Based High-Temperature Methods

Radiopharmacies evaluating infrastructure investments for in-house 225Ac-PSMA radioligand production can cite macropa's room-temperature labeling (5–20 min at RT) versus DOTA-based methods requiring 80–95 °C heating [3]. This simplifies GMP compliance, reduces equipment costs, and enables decentralized production models. Macropa also demonstrates >8-day human serum stability, supporting batch production with extended shelf-life [3].

Preclinical Pharmacology Studies Requiring High Tumor-to-Background Ratios and Prolonged Tumor Retention

Researchers conducting murine xenograft efficacy studies where prolonged tumor retention and high tumor-to-normal-tissue ratios are critical can select Ac-PSMA-Trillium based on its albumin-binding-mediated pharmacokinetics: peak tumor uptake of ~20% ID/g at days 5–7 and blood retention of 5% ID/g at 24 h [4]. This contrasts with non-albumin-binding ligands that exhibit faster clearance and lower tumor AUC, making Trillium the logical choice for single-dose efficacy models [4].

Post-Lutetium Sequencing Studies in mCRPC: Addressing an Emerging Standard-of-Care Gap

With 177Lu-PSMA-617 now approved, clinical programs seeking an alpha-emitter for patients who progress on lutetium therapy can reference the PAnTHa expansion cohort design (Group C specifically enrolls post-177Lu patients) and the encouraging 83% PSA50 rate at the recommended dose in the overall cohort [5]. This compares favorably with the 45% PSA50 rate observed with 225Ac-PSMA-I&T in a similar post-lutetium setting, providing a rationale for selecting Trillium as the investigational agent in sequencing trials [6].

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